Methyl 3-(4-aminophenyl)prop-2-ynoate
Description
Methyl 3-(4-aminophenyl)prop-2-ynoate is a propiolic acid ester featuring a para-aminophenyl substituent. These analogs are synthesized via Sonogashira coupling or related methods, often serving as intermediates in pharmaceuticals, agrochemicals, or materials science . This article compares the physicochemical properties, synthesis, and applications of these analogs to infer the behavior of the amino-substituted derivative.
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
methyl 3-(4-aminophenyl)prop-2-ynoate |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,11H2,1H3 |
InChI Key |
XVXXKFACRSVRAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=CC=C(C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Spectroscopic Properties
NMR data reveal substituent-dependent trends:
- Methyl 3-(4-cyanophenyl)prop-2-ynoate: Aromatic protons resonate as a singlet at δ 7.68 ppm due to symmetry, while the methoxy group appears at δ 3.87 ppm .
- Methyl 3-(o-tolyl)prop-2-ynoate: The ortho-methyl group splits aromatic signals into a doublet (δ 7.55 ppm) and multiplet (δ 7.15–7.40 ppm), with the methyl group at δ 2.50 ppm .
- Methyl 3-(4-fluorophenyl)prop-2-ynoate (CAS 42122-44-1): Fluorine’s electronegativity likely deshields aromatic protons, though specific shifts are unreported .
The amino group in Methyl 3-(4-aminophenyl)prop-2-ynoate would likely cause downfield shifts in aromatic protons (δ ~6.5–7.5 ppm) and exhibit NH₂ signals in the δ 4–5 ppm range, depending on solvent and hydrogen bonding.
Physicochemical and Commercial Properties
- Commercial Availability: Fluorinated and chlorinated derivatives are widely marketed (e.g., 4-fluoro: €112/g), while cyano and acetyl analogs are niche products .
- Stability: Electron-withdrawing substituents (CN, F) enhance ester stability, whereas amino groups may increase susceptibility to hydrolysis or oxidation without proper stabilization .
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